![molecular formula C20H30N2O4 B2434853 Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate CAS No. 1286274-77-8](/img/structure/B2434853.png)
Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate” is a chemical compound with the molecular formula C20H30N2O4 . It is also known by its synonyms which include "Benzoic acid, 3-[[[trans-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]amino]methyl]-, methyl ester" .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.46 . Predicted properties include a density of 1.12±0.1 g/cm3 and a boiling point of 500.9±50.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Stereoselective Synthesis : Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate has been used in stereoselective synthesis processes. For example, Thomas & Vickers (2009) demonstrated its use in the stereoselective Mannich reaction for preparing potential precursors of stemofoline, an alkaloid with potential therapeutic applications (Thomas & Vickers, 2009).
Chemical Transformations : The compound has been used in various chemical transformations. Thornton & Jarman (1990) utilized it in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, showing its role in the regiocontrol of metallation directed by fluorine (Thornton & Jarman, 1990).
Structural Analysis : It also plays a role in structural chemistry, as demonstrated by Jones & Kuś (2004), who studied its crystallization and molecular structure, providing insights into its chemical behavior and properties (Jones & Kuś, 2004).
Medicinal Chemistry and Drug Development
Intermediate in Drug Synthesis : This compound is significant in medicinal chemistry, particularly as an intermediate in drug synthesis. For instance, Campbell et al. (2009) utilized it in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists (Campbell et al., 2009).
Dipeptido-mimetic Synthesis : Lauffer & Mullican (2002) demonstrated its application in synthesizing a dipeptido-mimetic, highlighting its versatility in creating complex molecular structures for potential therapeutic use (Lauffer & Mullican, 2002).
Novel Chemical Syntheses
Chiral Intermediate Production : Zhang Xingxian (2012) synthesized Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a crucial chiral intermediate of sitagliptin, from L-aspartic acid, demonstrating the compound's role in producing significant pharmaceutical intermediates (Zhang Xingxian, 2012).
Hydrogenation Studies : Smith et al. (2001) used it in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology, contributing to advancements in selective hydrogenation processes (Smith et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-[[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-17-10-8-16(9-11-17)21-13-14-6-5-7-15(12-14)18(23)25-4/h5-7,12,16-17,21H,8-11,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGMKLWRZMNEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.